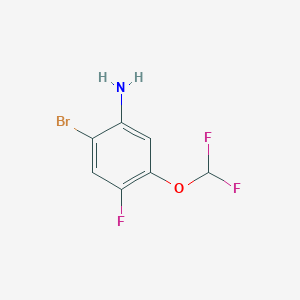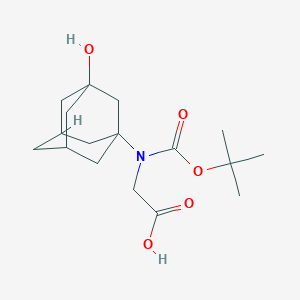
3-hydroxyadamantyl N-boc-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-3-hydroxy-1-adamantyl-DL-glycine is a chemical compound with the molecular formula C17H27NO5 and a molecular weight of 325.4 g/mol . It is a derivative of adamantane, a highly stable hydrocarbon, and is used as an intermediate in the synthesis of various pharmaceutical compounds, including Saxagliptin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-hydroxy-1-adamantyl-DL-glycine typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which undergoes a series of reactions to introduce the hydroxy and glycine groups.
Hydroxylation: Adamantane is hydroxylated using dimethyldioxirane to introduce the hydroxy group.
Carboxylation: The hydroxylated adamantane is then carboxylated using sodium permanganate to introduce the carboxyl group.
Protection: The glycine moiety is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of Boc-3-hydroxy-1-adamantyl-DL-glycine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-3-hydroxy-1-adamantyl-DL-glycine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol or aldehyde.
Substitution: The Boc-protected glycine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dimethyldioxirane for hydroxylation, sodium permanganate for carboxylation.
Reduction: Lithium aluminum hydride for reducing carboxyl groups.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Substituted glycine derivatives.
Applications De Recherche Scientifique
Boc-3-hydroxy-1-adamantyl-DL-glycine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds like Saxagliptin.
Industry: In the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Boc-3-hydroxy-1-adamantyl-DL-glycine involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. It interacts with various molecular targets and pathways, depending on the final product it is used to synthesize . For example, in the synthesis of Saxagliptin, it contributes to the inhibition of dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-3-hydroxy-1-adamantyl-D-glycine: A similar compound with a different stereochemistry.
Boc-3-hydroxy-1-adamantyl-L-glycine: Another stereoisomer with distinct properties.
Uniqueness
Boc-3-hydroxy-1-adamantyl-DL-glycine is unique due to its specific stereochemistry and the presence of both D and L forms, which can influence its reactivity and interactions in chemical and biological systems .
Propriétés
Formule moléculaire |
C17H27NO5 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-[(3-hydroxy-1-adamantyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18(9-13(19)20)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-12,22H,4-10H2,1-3H3,(H,19,20) |
Clé InChI |
GOXQVVSSDLNXOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC(=O)O)C12CC3CC(C1)CC(C3)(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


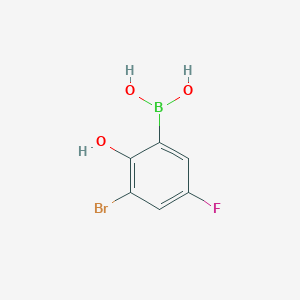
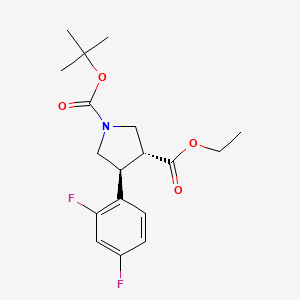
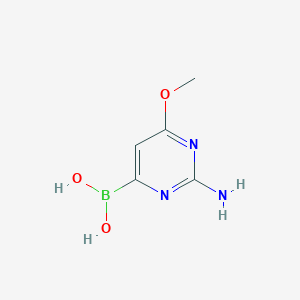
![Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester](/img/structure/B14033499.png)


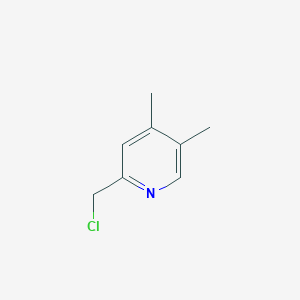
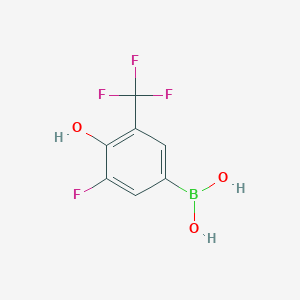
![5-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B14033527.png)
![tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14033533.png)
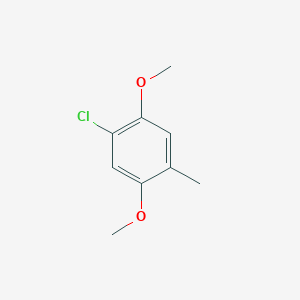
![Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate](/img/structure/B14033540.png)
